molecular formula C13H13NO4S2 B11265125 Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B11265125
M. Wt: 311.4 g/mol
InChI Key: QDPSXBFQJIYEEQ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with 4-methylbenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

IUPAC Name

methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C13H13NO4S2/c1-9-3-5-10(6-4-9)14-20(16,17)11-7-8-19-12(11)13(15)18-2/h3-8,14H,1-2H3

InChI Key

QDPSXBFQJIYEEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC

solubility

5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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